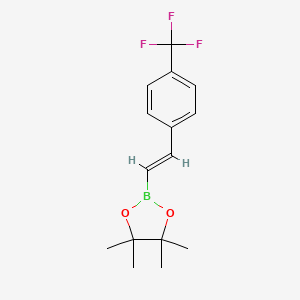

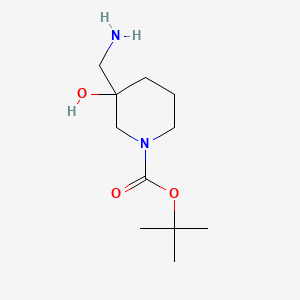

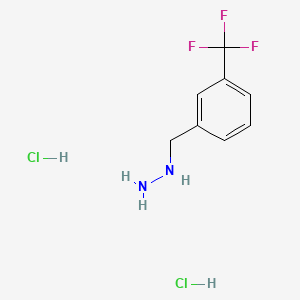

![molecular formula C9H8BrN3OS B567741 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1224055-17-7](/img/structure/B567741.png)

6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound with the molecular formula C8H7BrN4S . It is a type of fused pyrimidine, which are privileged kinase scaffolds . This compound is part of a class of molecules that have potential as kinase inhibitors .

Synthesis Analysis

The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . An improved synthesis of a similar compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, was optimized by varying solvents, catalysts and the use of microwave irradiation .Molecular Structure Analysis

The molecular structure of “6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is characterized by a pyrido[2,3-d]pyrimidin-7-amine core . This core addresses key pharmacophoric elements of the kinase ATP pocket .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . In the synthesis of a similar compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, an expeditious synthesis was optimized by varying solvents, catalysts and the use of microwave irradiation .Wissenschaftliche Forschungsanwendungen

Kinase Inhibitor Scaffolds

The compound is part of the fused pyrimidine cores, which are privileged kinase scaffolds . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Anticancer Agents

Many kinases have been found to be closely linked to tumor proliferation and survival, therefore kinase inhibition represents an effective treatment for cancer . The compound could potentially be used in the development of anticancer drugs .

Antiviral Agents

Pyrido[2,3-d]pyrimidine derivatives, which include the compound, have been found to have antiviral properties . This suggests potential applications in the development of antiviral drugs .

Antimicrobial Agents

Similarly, these derivatives have also been found to have antimicrobial properties . This suggests potential applications in the development of antimicrobial drugs .

Fungicides

The compound and its derivatives are useful as fungicides . This suggests potential applications in the development of fungicides .

Inhibitors of Tyrosine Kinase

The compound and its derivatives are potent and highly selective inhibitors of tyrosine kinase . This suggests potential applications in the development of drugs targeting tyrosine kinase .

Inhibitors of AK

The compound and its derivatives are also inhibitors of AK . This suggests potential applications in the development of drugs targeting AK .

Inhibitors of Cdk4

The compound and its derivatives are inhibitors of Cdk4 . This suggests potential applications in the development of drugs targeting Cdk4 .

Wirkmechanismus

Target of Action

The primary targets of 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Mode of Action

This compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction results in the inhibition of the kinase, which can disrupt the function of the kinase and lead to a variety of downstream effects .

Biochemical Pathways

The inhibition of kinases by 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one affects various biochemical pathways. Many kinases have been found to be closely linked to tumor proliferation and survival, therefore kinase inhibition represents an effective treatment for cancer .

Result of Action

The molecular and cellular effects of 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one’s action are primarily related to its inhibition of kinases. By inhibiting these enzymes, the compound can disrupt the signaling pathways that they regulate, potentially leading to a decrease in tumor proliferation and survival .

Zukünftige Richtungen

The future directions for research on “6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve further exploration of their potential as kinase inhibitors . As kinase inhibitors have been found to be effective treatments for cancer, there is significant potential for the development of new drugs based on these compounds .

Eigenschaften

IUPAC Name |

6-bromo-4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3OS/c1-4-5-3-6(10)8(14)12-7(5)13-9(11-4)15-2/h3H,1-2H3,(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEMIXLWNUKUTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=NC(=N1)SC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

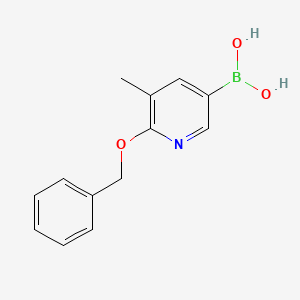

![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)

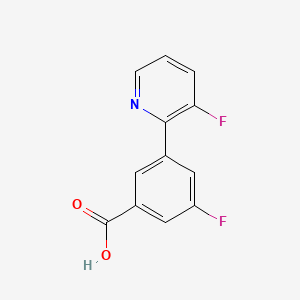

![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)

![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)

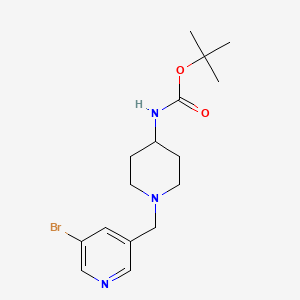

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B567672.png)

![1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B567675.png)